2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide
Description
Contextualizing Phenylacetamide Scaffolds in Contemporary Chemical Biology
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. acs.org Its presence is associated with a wide array of pharmacological activities, underscoring its versatility as a template for drug design.
Research has demonstrated that derivatives of phenylacetamide can act as potent anticancer agents. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govnih.gov The substitution pattern on both the phenyl ring and the acetamide (B32628) nitrogen plays a crucial role in modulating this activity. nih.govnih.gov
Furthermore, the phenylacetamide core has been identified in molecules with other therapeutic applications. For example, 2-phenylacetamide (B93265) has been identified as a metabolite of L-phenylalanine and has been observed to have estrogen-like effects. caymanchem.com The structural simplicity and synthetic tractability of the phenylacetamide scaffold make it an attractive starting point for the development of new therapeutic agents.
Significance of Oxoethyl-Containing Amides in Molecular Design
The amide bond is a cornerstone of peptide and protein chemistry and is a fundamental functional group in a vast number of pharmaceutical agents. nih.gov The introduction of an amide group can significantly influence a molecule's physicochemical properties, such as solubility, stability, and its ability to form hydrogen bonds with biological targets. patsnap.compatsnap.com
The acetamide moiety (CH₃CONH₂) and its derivatives are particularly prevalent in medicinal chemistry. nih.govpatsnap.com They are found in a range of drugs and are explored for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. nih.govnih.gov The acetamide group can serve as a key pharmacophore, directly interacting with enzyme active sites or receptors. patsnap.comnih.gov
The presence of an "oxoethyl" group, which contains a carbonyl functional group, further enhances the potential for molecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding. The strategic placement of carbonyl groups is a common tactic in drug design to optimize binding affinity and selectivity for a specific biological target.
The combination of these features in an oxoethyl-containing amide suggests a molecule with the potential for specific and strong interactions with biological macromolecules. The design of such molecules is often aimed at creating enzyme inhibitors or receptor modulators.
Research Trajectories for Complex Acetamide Derivatives
The exploration of complex acetamide derivatives continues to be a vibrant area of research, with scientists investigating their potential across a spectrum of diseases. The synthetic accessibility of acetamides allows for the creation of large libraries of compounds with diverse substitutions, facilitating structure-activity relationship (SAR) studies. nih.gov
Current research into complex acetamide derivatives focuses on several key therapeutic areas:
Oncology: As previously mentioned, the development of novel acetamide-based anticancer agents is a significant focus. nih.govnih.gov
Infectious Diseases: Acetamide derivatives are being investigated for their antibacterial and antifungal properties. nih.gov
Inflammatory Diseases: The role of acetamides as inhibitors of enzymes like cyclooxygenase-II (COX-II) is an active area of research for the development of new anti-inflammatory drugs. archivepp.com
For a molecule like 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide , future research would likely involve its synthesis and subsequent biological evaluation. Key research questions would include:
What are the optimal synthetic routes to produce this compound with high purity and yield?
What are its fundamental physicochemical properties, such as solubility and stability?
Does it exhibit any significant biological activity in cell-based or enzymatic assays?
What are its potential metabolic pathways and pharmacokinetic profile?
Given the structural motifs present, initial investigations might focus on its potential as an anticancer agent or as a modulator of enzymatic activity. The presence of multiple amide and carbonyl groups suggests that it could be a candidate for interacting with protein targets that have well-defined binding pockets.
Below are interactive data tables showcasing the types of research findings that would be relevant for This compound , based on data for related phenylacetamide and acetamide derivatives.
Table 1: Cytotoxic Activity of Related Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 52 |
| 2-(4-Fluorophenyl)-N-(p-tolyl)acetamide | PC3 | >100 |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | MCF-7 | >100 |
| Imatinib (Reference) | PC3 | 40 |
| Imatinib (Reference) | MCF-7 | 98 |
Data sourced from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.govnih.gov
Table 2: Antibacterial Activity of Related Acetamide Derivatives
| Compound | Bacterial Strain | Activity |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Gram-positive | Good |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Fungi | Good |
Data sourced from a review on phenoxy acetamide derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
7500-54-1 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(2-amino-2-oxoethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
REEFTYZPATZMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide and Analogous Structures
Methodologies for Constructing the Phenylacetamide Core
The phenylacetamide scaffold is a common motif in medicinal chemistry and materials science. Its construction can be achieved through various synthetic routes, each with its own advantages and limitations.
Diverse Amide Bond Formation Protocols
The creation of the amide bond is a cornerstone of organic synthesis. researchgate.net Traditional methods often involve the condensation of a carboxylic acid and an amine at high temperatures, but the need for milder conditions has led to the development of numerous coupling agents. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the amine under more gentle conditions.
Recent advancements have focused on greener and more efficient protocols. For instance, microwave-assisted dehydrative amide condensation offers a solvent-free approach for creating α,β-unsaturated amides. researchgate.net This method utilizes a co-catalytic system, such as phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), to promote the reaction with high chemoselectivity. researchgate.net Another innovative approach involves a chemoenzymatic process using an adenylating enzyme. This biocatalytic method allows for the direct formation of amide bonds by activating amino acids, which then react with amine nucleophiles, offering a highly specific and environmentally friendly alternative. nih.gov For challenging substrates, such as sterically hindered molecules or electron-deficient amines, protocols involving the in-situ formation of acyl fluorides have proven effective. nih.gov
Synthetic Routes Involving Isatin (B1672199) Ring Opening
Isatin (1H-indole-2,3-dione) and its derivatives are versatile substrates in organic synthesis. researchgate.net The C2 carbonyl group of N-acylisatins is particularly susceptible to nucleophilic attack, leading to the opening of the five-membered ring. researchgate.netnih.gov This reactivity provides a facile route to α-ketoamides, which are direct precursors to structures like 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide.
The reaction involves the nucleophilic attack of an amine or another nucleophile at the C2-carbonyl carbon of the N-acylisatin, followed by the cleavage of the amide bond within the ring. researchgate.netnih.gov This process has been successfully employed to synthesize a wide array of α-ketoamides and bis-(α-ketoamide) derivatives. nih.gov The reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which often leads to shorter reaction times, higher yields, and improved product purity. nih.govnih.gov For example, the reaction of N-acetylisatin with various amines under microwave conditions readily affords the corresponding 2-(2-acetamidophenyl)-2-oxoacetamides. researchgate.net An efficient oxidative domino protocol has also been developed using isatins to produce 2-aminobenzamides at room temperature, highlighting the robustness of this synthetic strategy. fao.org
| Methodology | Key Features | Typical Products | Source |
|---|---|---|---|
| Microwave-Assisted Aminolysis of N-Acylisatins | Reduced reaction time, higher yield and purity compared to conventional methods. nih.govnih.gov | α-ketoamides and bis-(α-ketoamides). nih.gov | nih.govnih.gov |
| Solid-State Microwave-Promoted Condensation | Condensation of N-acylisatin with aniline (B41778) derivatives. researchgate.net | 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) derivatives. researchgate.net | researchgate.net |
| Oxidative Domino Protocol | Occurs at room temperature with accessible starting materials. fao.org | 2-aminobenzamides and 2-aminobenzoates. fao.org | fao.org |
| Transition Metal-Free Synthesis | Uses isatin as a 2-aminobenzaldehyde (B1207257) surrogate with elemental sulfur. nih.gov | 2-(2'-aminophenyl)benzothiazole derivatives. nih.gov | nih.gov |
Alkylation and Acylation Reactions in Complex Amide Synthesis
Alkylation and acylation are fundamental reactions for elaborating amide structures. While amides are generally poor nucleophiles, specific strategies have been developed to achieve their functionalization. acs.org
Friedel-Crafts acylation, a classic method for forming aryl ketones, is not typically performed with amides due to the strength of the C-N bond. nih.gov However, recent studies have shown that destabilized amides, such as β-lactams, or amides activated by strong Brønsted acids like triflic acid, can undergo acylation to yield aromatic ketones. nih.govacs.org This approach can be applied both intramolecularly and intermolecularly. nih.gov
For N-alkylation, modern methods have moved beyond traditional approaches that often require harsh conditions. A recently developed radical-based strategy utilizes an amine–borane complex and copper catalysis to achieve the N-alkylation of primary amides with alkyl halides under oxidative conditions. acs.org This method circumvents the low nucleophilicity of amides by converting the alkyl halide into a more reactive alkyl radical. acs.org Other copper-catalyzed systems also enable the monoalkylation of primary amides with alkylboronic acids. organic-chemistry.org
Modern Approaches for Incorporating the Amino-oxoethyl Moiety
The introduction of the α-ketoamide functionality, represented by the amino-oxoethyl moiety, is a critical step in the synthesis of the target compound. Modern synthetic techniques offer enhanced efficiency and control for this transformation.
Microwave-Assisted Organic Synthesis of α-Ketoamides
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. youtube.comyoutube.com The direct and efficient heating of reactants and solvents leads to significant reductions in reaction times, often from hours to minutes, along with improved yields and product purity. nih.govyoutube.com
The synthesis of α-ketoamides is particularly amenable to microwave irradiation. As mentioned previously, the ring-opening of N-acylisatins with amines is greatly enhanced by microwave heating. nih.govnih.gov Another advanced microwave-assisted method is the direct oxidative synthesis of α-ketoamides from aryl methyl ketones and secondary amines. rsc.org This reaction uses a water-soluble copper(I) complex as a catalyst and molecular oxygen as the oxidant, proceeding efficiently in water under microwave irradiation to exclusively form the desired α-ketoamides. rsc.org
| Parameter | Conventional Heating | Microwave Irradiation | Source |
|---|---|---|---|
| Reaction Time | Several hours | A few minutes | nih.govnih.gov |
| Product Yield | Moderate to good | Higher, often excellent | nih.govnih.gov |
| Solvent Quantity | Larger volumes often required | Reduced solvent or solvent-free conditions possible. researchgate.net | researchgate.netnih.govnih.gov |
| Product Purity | May require extensive purification | Higher purity, fewer byproducts. rsc.org | nih.govnih.govrsc.org |
Chemo- and Regioselective Functionalization
Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of multifunctional molecules. Traditional methods for the α-functionalization of carbonyl compounds rely on enolate chemistry, which often requires strong bases and can suffer from a lack of selectivity. organic-chemistry.org
Modern approaches have introduced "umpolung" or polarity reversal strategies to render the α-position of amides electrophilic. organic-chemistry.orgacs.org By activating the amide with an agent like triflic anhydride, the α-carbon becomes susceptible to attack by a wide range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, halogens). acs.org This method is highly chemoselective, tolerating other functional groups like esters and ketones, and allows for the direct α-amination of amides using simple azides. acs.orgacs.org This transformation proceeds under mild, metal-free conditions and demonstrates high stereoselectivity. acs.org Such strategies provide a powerful and unified platform for the precise installation of functional groups, which is essential for synthesizing complex structures like this compound.
Stereoselective Synthesis of Chiral Centers within the Framework
The creation of stereochemically defined centers in molecules analogous to this compound is a cornerstone of modern medicinal chemistry, as the three-dimensional arrangement of atoms is critical for biological activity. While the parent compound is achiral, the introduction of chirality into its structural analogs can be achieved through several sophisticated asymmetric synthesis methodologies. These strategies are essential for producing single enantiomers, which often have differing potencies and metabolic profiles.
Chiral Auxiliaries: A well-established method for inducing stereoselectivity is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical transformation to one of two possible stereochemical outcomes. For instance, chiral auxiliaries derived from amino acids, such as (S)-indoline, have been used in the asymmetric synthesis of 1,2-amino alcohols. nih.gov Similarly, auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used to synthesize optically active α-amino acids, which are key building blocks for chiral analogs. tcichemicals.com In a typical cycle, the auxiliary is attached to a prochiral substrate, a diastereoselective reaction creates the new chiral center, and the auxiliary is then cleaved for recycling. rsc.orgresearchgate.net For example, chiral hydrazones can react with organolithium reagents to produce chiral hydrazines with very high diastereoselectivity (up to >99% de), which can then be converted into chiral amino alcohols. nih.gov
Asymmetric Catalysis: More modern and efficient approaches often rely on catalysis.
Organocatalysis: This field uses small, metal-free organic molecules to catalyze enantioselective reactions. princeton.edu For example, bifunctional organocatalysts have been successfully used in the asymmetric synthesis of 3-nitromethyl isoindolinones, which share a core structure with the target compound's analogs, achieving high enantioselectivities (up to 98% ee). mdpi.com This method avoids the use of metals and often operates under mild conditions. princeton.edu
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes featuring chiral ligands are powerful tools for creating stereocenters. Chiral Ni(II) complexes, for example, are used for the asymmetric synthesis of α,α-disubstituted amino acid derivatives through alkylation reactions, achieving high yields and enantiomeric excess. nih.gov Another key technique is asymmetric hydrogenation, which can reduce a double bond to create one or two chiral centers with high fidelity.
The table below summarizes common strategies for introducing chirality into frameworks analogous to the target compound.
| Method | Catalyst/Auxiliary Type | Key Transformation | Typical Stereoselectivity | Reference |
| Chiral Auxiliary | (S)-Indoline, Amino acid derivatives | Asymmetric alkylation, nucleophilic addition | High (up to >99% de) | nih.govrsc.org |
| Organocatalysis | Bifunctional thiourea, Proline derivatives | Asymmetric Mannich or Michael reactions | High (up to 98% ee) | mdpi.com |
| Metal Catalysis | Chiral Ni(II) complexes, Rhodium/Ruthenium with chiral phosphine (B1218219) ligands | Asymmetric alkylation, Asymmetric hydrogenation | High (up to 98% ee) | nih.gov |
Derivatization Techniques for Structural Diversification
Structural diversification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties. Derivatization allows for the systematic modification of various parts of the molecule to enhance potency, selectivity, and pharmacokinetic parameters.
N-Substitution: The amide nitrogen atoms are primary targets for derivatization. The terminal primary amide can be readily alkylated or acylated. More complex modifications involve reacting the amine precursor with various reagents. For example, reacting amine derivatives with chloroacetyl chloride is a common first step to create an intermediate that can then be coupled with other molecules. nih.gov A series of N-(substituted phenyl) acetamide derivatives have been synthesized by reacting chloroacetylated amines with various substituted phenols, demonstrating a versatile method for exploring substitutions on the acetamide nitrogen. rjptonline.org This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups. rjptonline.orgnih.gov
Phenyl Ring Functionalization: The aromatic ring provides another key site for modification through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These substitutions alter the electronic and steric properties of the molecule. For instance, a common synthetic route involves using a p-nitroaniline precursor, which is later reduced to an amine after building other parts of the molecule. researchgate.net This nitro group can direct other substitutions before its conversion to a versatile amino group.
Side-Chain Modification: The methylene (B1212753) bridge and the attached acetamide group can also be altered. For example, coupling reactions can be used to attach larger and more complex functional groups. The synthesis of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives was achieved by coupling an amino-thiazole derivative with various phenylacetic acids using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). ijcce.ac.ir This highlights a strategy for appending complex heterocyclic systems to the core structure.
The following table outlines common derivatization approaches for analogous acetamide structures.
| Modification Site | Reaction Type | Reagents | Introduced Groups | Reference |
| Acetamide Nitrogen | N-Alkylation / N-Arylation | Chloroacetyl chloride, substituted phenols/anilines | Substituted phenyl, alkyl, and heterocyclic groups | nih.govrjptonline.org |
| Phenyl Ring | Electrophilic Aromatic Substitution | SOCl₂, p-nitroaniline, H₂/Pd-C | Nitro (then amino), halogens, acyl groups | researchgate.net |
| Acetamide Side-Chain | Amide Coupling | Phenylacetic acid derivatives, DCC, HOBt | Substituted phenylacetyl groups, complex heterocycles | ijcce.ac.ir |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the two acetamide (B32628) side chains are observed. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of a 1,2-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂) protons of the two side chains appear as singlets, while the amide (-NH₂) protons present as broad singlets, the chemical shifts of which can be solvent-dependent.
Interactive Data Table: ¹H NMR Spectral Data for this compound Data presented is typically acquired in a solvent such as DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.29 - 7.15 | Multiplet | 4H | Aromatic (C₆H₄) protons |
| ~7.01 | Broad Singlet | 2H | Amide (-NH₂) protons |
| ~6.89 | Broad Singlet | 2H | Amide (-NH₂) protons |
| ~3.53 | Singlet | 2H | Methylene (-CH₂) protons |
| ~3.44 | Singlet | 2H | Methylene (-CH₂) protons |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The spectrum for this compound shows distinct resonances for each unique carbon atom. The carbonyl carbons (C=O) of the amide groups are characteristically found in the most downfield region of the spectrum. The aromatic carbons appear in the intermediate region, while the aliphatic methylene (-CH₂) carbons are observed in the upfield region.
Interactive Data Table: ¹³C NMR Spectral Data for this compound Data presented is typically acquired in a solvent such as DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | Carbonyl (C=O) Carbon |
| ~171.5 | Carbonyl (C=O) Carbon |
| ~136.9 | Aromatic Carbon |
| ~134.1 | Aromatic Carbon |
| ~131.2 | Aromatic Carbon |
| ~128.5 | Aromatic Carbon |
| ~127.4 | Aromatic Carbon |
| ~126.9 | Aromatic Carbon |
| ~42.8 | Methylene (-CH₂) Carbon |
| ~38.7 | Methylene (-CH₂) Carbon |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, COSY would be instrumental in confirming the coupling patterns within the aromatic ring system, helping to assign specific protons to their positions on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC (or its more modern counterpart, HSQC) maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals of the methylene groups (~3.53 and ~3.44 ppm) to their corresponding carbon signals (~42.8 and ~38.7 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations between the methylene protons and the adjacent aromatic and carbonyl carbons. For instance, HMBC would confirm the connection of the -CH₂CONH₂ side chains to the phenyl ring by showing a correlation from the methylene protons to the aromatic carbons, providing unambiguous evidence for the final structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. Strong absorption bands corresponding to the N-H stretching of the primary amide groups are visible, as are the intense C=O (amide I band) stretching vibrations.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-CH₂) |
| ~1670 - 1640 | C=O Stretch (Amide I) | Amide |
| ~1620 | N-H Bend (Amide II) | Primary Amide |
| ~1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For this compound, electrospray ionization (ESI) is a common method, which typically forms the protonated molecular ion [M+H]⁺. The observed molecular ion peak confirms the molecular formula of the compound. Fragmentation patterns can provide evidence for the structure, often involving the neutral loss of acetamide or related fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₂N₂O₂), the calculated exact mass is 192.0899. HRMS analysis would yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence.
Interactive Data Table: Mass Spectrometry Data
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS-ESI | [M+H]⁺ | 193.0972 | ~193.0971 |
| HRMS-ESI | [M+Na]⁺ | 215.0791 | ~215.0790 |
Coupled Techniques (e.g., LC-MS) in Reaction Monitoring and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in the synthesis and purification of this compound derivatives. Its high sensitivity and specificity allow for real-time monitoring of reaction progress and the definitive assessment of final product purity.
In the context of synthesizing these derivatives, which often involves multi-step procedures, LC-MS can be employed to track the consumption of starting materials and the formation of intermediates and the final product. waters.com This is typically achieved by taking small aliquots from the reaction mixture at various time points and analyzing them directly, often after simple dilution. The mass spectrometer provides molecular weight information, confirming the identity of the species present in the mixture. For instance, in the synthesis of related acetamide compounds, LC-MS is used to confirm the formation of the desired product by identifying its protonated molecular ion ([M+H]⁺). google.com
Furthermore, LC-MS is crucial for assessing the purity of the final synthesized derivative. The liquid chromatograph separates the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then provides mass-to-charge ratio (m/z) data for each separated component. A high-purity sample will ideally show a single major peak in the chromatogram corresponding to the molecular ion of the target compound. LC-MS/MS methods, which involve fragmentation of the parent ion, can provide even greater confidence in peak identification and can be used to quantify impurities, even at very low levels. nih.gov For example, a method for the simultaneous determination of related phenylacetate (B1230308) and its metabolites in biological fluids has been developed and validated using LC-MS/MS, demonstrating the technique's robustness for complex mixtures. nih.gov The purity of a sample can be expressed as a percentage of the total ion current, as illustrated in the hypothetical data table below for a derivative of this compound.
Table 1: Illustrative LC-MS Purity Analysis of a this compound Derivative
| Compound ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Purity (%) |
| Derivative A | 5.8 | 250.1234 | 250.1242 | >99 |
This table is illustrative and does not represent experimentally determined data for the named compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State
While spectroscopic methods provide valuable information about connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms within a molecule in the solid state. For derivatives of this compound, particularly those that are crystalline, single-crystal X-ray diffraction is the gold standard for determining their absolute stereochemistry and solid-state conformation.
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. The analysis of this data provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. This information reveals the exact conformation of the molecule, including the planarity of the phenyl ring and the orientation of the acetamide side chains.
For example, in the crystal structure of related acetamide derivatives, X-ray analysis has revealed the planarity of the amide group and the dihedral angles between the amide plane and the aromatic ring. researchgate.netnih.gov It also elucidates the network of intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack together in the crystal. researchgate.net These interactions are crucial for understanding the physical properties of the solid material.
The data obtained from X-ray crystallography is typically presented in a crystallographic information file (CIF) and can be summarized in tables. Below is an example of a data table summarizing key crystallographic information for a related acetamide compound, which would be analogous to the data obtained for a derivative of this compound.
Table 2: Example Crystallographic Data for a Phenylacetamide Derivative
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NOS |
| Formula Weight | 243.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8765 (4) |
| b (Å) | 10.1234 (5) |
| c (Å) | 12.5432 (6) |
| β (°) | 109.87 (1) |
| Volume (ų) | 1178.9 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.370 |
| R-factor (%) | 4.5 |
This data is for N-phenyl-2-(phenylsulfanyl)acetamide and is provided as an illustrative example. nih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition and purity.
For newly synthesized derivatives of this compound, elemental analysis serves as a crucial final check of the molecular formula. The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantified to determine the percentage of each element.
The results are typically considered acceptable if the experimentally found values are within ±0.4% of the calculated theoretical values. This level of accuracy provides high confidence in the assigned molecular formula. For instance, the elemental analysis of N-phenyl-2-(phenylsulfanyl)acetamide showed a close match between the found and calculated values, confirming its composition. nih.gov
Table 3: Example Elemental Analysis Data for a Phenylacetamide Derivative
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 69.11 | 69.07 |
| Hydrogen (H) | 5.39 | 5.35 |
| Nitrogen (N) | 5.76 | 5.75 |
| Sulfur (S) | 13.18 | 13.16 |
This data is for N-phenyl-2-(phenylsulfanyl)acetamide and is provided as an illustrative example. nih.gov
Computational Chemistry and Theoretical Modeling of 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide
Density Functional Theory (DFT) for Electronic and Molecular Structure Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* and 6-311+G**, have been successfully employed to analyze the structural and vibrational properties of Phthalimide (B116566). nih.gov These studies show a strong correlation between computed frequencies and experimental data from FT-IR spectroscopy, confirming the accuracy of the theoretical models. nih.gov DFT serves as the foundation for more detailed analyses, including the examination of frontier orbitals, electrostatic potential, and charge distribution within the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and stability. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For Phthalimide and its derivatives, DFT calculations are used to determine these energy levels and predict their electronic behavior. researchgate.net
Table 1: Frontier Molecular Orbital Data for a Representative Phthalimide Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap | 5.00 |
Note: The data presented is illustrative for a phthalimide system and derived from typical values found in computational studies. Actual values may vary based on the specific derivative and computational method.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting how a molecule will interact with others. mdpi.comchemrxiv.org It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netnumberanalytics.com
For Phthalimide, MEP maps reveal that the most negative potential is concentrated around the carbonyl oxygen atoms, making them likely sites for electrophilic attack. mdpi.com The area around the N-H group shows a positive potential, indicating it is a site for nucleophilic attack. mdpi.comnumberanalytics.com This information is invaluable for predicting hydrogen bonding patterns, aggregation behavior, and the initial steps of chemical reactions. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify electron delocalization and intramolecular charge transfer (ICT). nih.gov
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govscispace.com These descriptors are calculated using the energies of the HOMO and LUMO orbitals.
Electronegativity (χ): Measures a molecule's ability to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons.
These parameters help in systematically comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.govresearchgate.net
Table 2: Calculated Reactivity Descriptors for a Phthalimide System
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Electronegativity (χ) | 4.00 | -(E_HOMO + E_LUMO)/2 |
| Chemical Hardness (η) | 2.50 | (E_LUMO - E_HOMO)/2 |
| Chemical Potential (μ) | -4.00 | (E_HOMO + E_LUMO)/2 |
| Electrophilicity Index (ω) | 3.20 | μ²/2η |
Note: The data presented is illustrative for a phthalimide system and calculated from the FMO data in Table 1.
Molecular Dynamics Simulations for Conformational Exploration and Solvent Effects
In Silico Mechanistic Hypotheses and Reaction Pathway Prediction
Computational methods are increasingly used to predict and understand reaction mechanisms. nih.gov For Phthalimide, DFT calculations have been used to explore the mechanisms of its synthesis. For example, studies on the rhodium-catalyzed synthesis of phthalimides from benzoic acids and isocyanates have elucidated the C-H activation and amination steps. nih.gov Similarly, the mechanism for the conversion of phthalimides into other functional groups has been investigated, providing a detailed understanding of the reaction pathway. organic-chemistry.org These in silico studies are essential for optimizing reaction conditions and designing new synthetic routes.
Lack of Publicly Available Research Data for 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide
Extensive searches for publicly accessible scientific literature and computational chemistry databases have revealed a significant lack of specific research pertaining to the conformational analysis and potential energy surfaces of the chemical compound This compound .
Despite a thorough investigation for scholarly articles, theoretical modeling studies, and detailed research findings, no specific data on the conformational isomers, potential energy minima, or transition states for this particular molecule could be located in the public domain. Consequently, the generation of data tables and a detailed discussion as outlined in the request is not possible at this time.
The initial search results yielded information on related but structurally distinct compounds, which cannot be used to fulfill the specific requirements of the request. Adherence to the strict focus on This compound necessitates that no information from these other compounds be substituted or adapted.
Therefore, the section on "," specifically subsection 4.4 on "Conformational Analysis and Potential Energy Surfaces," cannot be completed due to the absence of the requisite primary research data.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide Derivatives
Systematic Modification of the Phenyl Subunit and its Stereoelectronic Effects
The phenyl ring is a common starting point for analog synthesis in drug discovery, and its modification in derivatives of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide can have profound effects on biological activity. The introduction of various substituents alters the stereoelectronic properties of the molecule, influencing its size, shape, and electron distribution. These changes, in turn, affect how the molecule interacts with its biological target.
Research into related N-phenylacetamide structures has shown that both the type and position of substituents on the phenyl ring are critical. nih.govcyberleninka.ru For instance, the addition of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), or electron-donating groups, like alkyl or alkoxy moieties, can modulate the molecule's lipophilicity and its ability to form key interactions within a binding pocket. nih.govresearchgate.net
Studies on similar chemical scaffolds have demonstrated that increasing the number of methyl groups on a phenyl ring can be beneficial for inhibitory activity. nih.gov In other cases, the introduction of a bromine atom has led to high inhibitory effects. researchgate.net These stereoelectronic effects are crucial for the stability and reactivity of the compound. The interaction between an electron-rich group (like a nitrogen lone pair) and the orbital of an adjacent bond can stabilize certain conformations, a principle known as the exo-anomeric effect, which can influence binding affinity. rsc.org
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent (R) | Position on Phenyl Ring | Stereoelectronic Effect | Observed Impact on Activity (in related compounds) |
|---|---|---|---|
| -H | - | Neutral | Baseline activity |
| -CH₃ | para | Electron-donating, moderate steric bulk | Increased inhibitory activity nih.gov |
| -OCH₃ | para | Electron-donating, polar | Variable, can improve solubility |
| -F | para | Electron-withdrawing, small size | Can enhance binding through specific interactions |
| -Cl | para | Electron-withdrawing, moderate size | Often improves potency |
Investigation of the Linker Region: Variations in the Oxoethyl Moiety
Studies on analogous linkage regions in biomolecules have shown that even subtle changes can significantly alter the molecule's structural properties. nih.gov For example, extending the linker by one or more methylene (B1212753) units (e.g., replacing the oxoethyl with an oxopropyl group) increases the rotational freedom around the additional carbon-carbon bonds. nih.gov This increased flexibility can be detrimental if a rigid conformation is required for binding, but it can also be advantageous if it allows the molecule to adopt a more favorable binding pose.
Conversely, introducing elements of rigidity, such as double bonds or cyclic structures within the linker, can pre-organize the molecule into a specific, bioactive conformation. This reduces the entropic penalty of binding. Research has highlighted that structural rigidity, planarity, and linearity can be essential requirements for the linkage region to ensure effective ligand-target interactions. nih.gov
Amide Substituent Effects on Biological Recognition
The two amide groups in this compound are crucial for its biological recognition, primarily through their ability to act as hydrogen bond donors and acceptors. nih.gov Modifications to either the primary terminal amide (-C(=O)NH2) or the secondary acetamide (B32628) group (-NHC(=O)CH3) can significantly impact these interactions.
Substituting the hydrogens on the primary amide nitrogen can alter its hydrogen-bonding capacity and introduce steric hindrance. Similarly, replacing the methyl group of the acetamide can influence the molecule's interaction with hydrophobic pockets in the target protein. Studies have shown that for some related compounds, a methyl group on the nitrogen atom plays a prominent role in maintaining inhibitory activity. nih.gov
A common strategy in medicinal chemistry is the use of bioisosteres—functional groups with similar physical or chemical properties—to replace the amide bond. nih.gov For example, heterocycles like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles can mimic the planar and dipole characteristics of the amide group while offering improved metabolic stability or different bonding interactions. nih.gov The choice of substituent or bioisostere can fine-tune the electronic and steric profile of the molecule to optimize biological recognition. sphinxsai.com
Table 2: Influence of Amide Modifications on Potential Biological Interactions
| Modification | Region Modified | Potential Effect | Rationale |
|---|---|---|---|
| N-methylation | Terminal Amide | Reduced H-bond donor capacity; increased lipophilicity | Alters hydrogen bonding network with target |
| N-benzylation | Acetamide | Increased steric bulk and hydrophobicity | May access additional hydrophobic pockets in the binding site sphinxsai.com |
Conformational Requirements for Optimized Ligand-Target Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its target's binding site. For derivatives of this compound, several factors dictate the preferred conformation.
X-ray crystallography and computational modeling studies on related structures have revealed that specific conformations are often required for activity. researchgate.netnih.gov Optimized ligand-target interactions are achieved when the molecule presents its hydrogen bond donors/acceptors and hydrophobic regions in a precise orientation. As discussed previously, modifications that either increase rigidity (e.g., ring formation) or alter flexibility (e.g., changing linker length) can be used to lock the molecule into its bioactive conformation, thereby enhancing its potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be powerful tools for predicting the activity of novel, yet-to-be-synthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. nih.gov
A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors are numerical values that represent various physicochemical properties of the molecules. nih.gov They can be broadly categorized as relating to hydrophobicity, electronic effects, steric properties, or topology.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | logP, Molecular Weight (MW) | Hydrophobicity, size idrblab.net |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity idrblab.net |
| Topological | Balaban's J index, Wiener path number | Molecular branching and shape idrblab.net |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |
Once these descriptors are calculated, statistical methods—ranging from multiple linear regression to more complex machine learning algorithms like k-nearest neighbors (KNN) or gradient boosting—are used to build a model that links specific descriptors to the observed biological activity. nih.gov A validated QSAR model can elucidate the key structural features that govern activity and can be used to predict the potency of new derivatives, streamlining the discovery of optimized compounds. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide |
| 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide |
| 1,2,4-oxadiazole |
Mechanistic Research and Biological Target Engagement of 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide and Analogs
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking serves as a foundational tool in predicting the binding affinity and orientation of ligands within the active site of a protein. For acetamide (B32628) derivatives, these computational studies have been instrumental in identifying potential biological targets and prioritizing compounds for further synthesis and evaluation.
Researchers have utilized docking simulations to explore the interaction of various acetamide analogs with a range of protein targets. For instance, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide were modeled to predict their affinity for the GABAA and AMPA receptors, key players in neurotransmission. pharmpharm.ru These studies suggested a high affinity for the binding sites of these receptors. pharmpharm.ru Similarly, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were predicted to have a high affinity for a groove structure on the Hepatitis B Virus (HBV) core protein, suggesting a potential mechanism for antiviral activity. nih.gov
The Protein-Ligand Interaction Profiler (PLIP) is a computational tool that analyzes non-covalent interactions between proteins and ligands, such as hydrogen bonds, hydrophobic contacts, and salt bridges. nih.gov Such analyses provide detailed insights into how a ligand is recognized and stabilized by a target protein, which is critical for understanding its mechanism of action. nih.gov For example, docking studies on N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been conducted to understand their antibacterial action. mdpi.com
Table 1: Examples of Molecular Docking Studies on Acetamide Analogs
| Compound Class | Protein Target | Key Finding |
|---|---|---|
| N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | GABAA and AMPA Receptors | Predicted high binding affinity to receptor sites, suggesting potential nootropic activity. pharmpharm.ru |
| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | Hepatitis B Virus (HBV) Core Protein (Cp) | High predicted affinity for a groove structure in the Cp, indicating potential as capsid assembly inhibitors. nih.gov |
| 1,3,4-Oxadiazole-thioether derivatives with N-phenyl acetamide residues | Cytotoxic Targets | Molecular docking was used to explore interactions related to potential anticancer activity. nih.gov |
Identification of Specific Enzyme and Receptor Modulatory Activities
Building on computational predictions, experimental assays have identified specific enzymes and receptors that are modulated by various acetamide analogs. These studies confirm the biological activity of these compounds and characterize their potency and selectivity.
A range of biological targets has been identified for this class of molecules:
Monoamine Oxidases (MAO): A series of 2-phenoxyacetamide (B1293517) analogues were evaluated for their ability to inhibit MAO-A and MAO-B, which are important targets for antidepressant drugs. nih.gov Compound 12 (2-(4-Methoxyphenoxy)acetamide) was identified as a highly specific MAO-A inhibitor, while compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) was found to be a potent inhibitor of both MAO-A and MAO-B. nih.gov
Transient Receptor Potential Melastatin 4 (TRPM4): Derivatives of 2-(naphthalen-1-yloxy)-N-phenylacetamide were designed as inhibitors of the TRPM4 ion channel, a potential target in prostate cancer. nih.gov
Excitatory Amino Acid Transporter 2 (EAAT2): In a search for novel modulators of neurological function, 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and identified as positive allosteric modulators (PAMs) of EAAT2, a transporter crucial for regulating glutamate (B1630785) levels in the brain. nih.gov
Androgen Receptor (AR): In the context of prostate cancer, hydantoin (B18101) derivatives, which can be structurally related to acetamide structures, have been studied as AR antagonists. mdpi.com
Hepatitis B Virus (HBV) Capsid Protein: As suggested by docking studies, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were confirmed through in vitro assays to be inhibitors of HBV capsid assembly. nih.gov
Sigma-2 Receptor: Various ligands for the sigma-2 receptor, a biomarker in proliferating tumors, have been developed and functionally characterized. nih.govnih.gov
Table 2: Identified Modulatory Activities of Acetamide Analogs
| Compound/Analog Class | Target | Modulatory Activity |
|---|---|---|
| 2-Phenoxyacetamide analogues | Monoamine Oxidase A/B (MAO-A/B) | Inhibition. nih.gov |
| 2-(Naphthalen-1-yloxy)-N-phenylacetamide derivatives | Transient Receptor Potential Melastatin 4 (TRPM4) | Inhibition. nih.gov |
| 2-Oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Excitatory Amino Acid Transporter 2 (EAAT2) | Positive Allosteric Modulation. nih.gov |
| 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | Hepatitis B Virus (HBV) Capsid Protein | Assembly Inhibition. nih.gov |
| N-phenylacetamide derivatives containing 4-arylthiazole | Bacterial Proteins (Xanthomonas spp.) | Antibacterial Activity. mdpi.com |
Elucidation of Molecular Binding Modes and Key Residue Interactions
Understanding the precise interactions between a ligand and its target at the atomic level is crucial for structure-based drug design. This involves identifying the key amino acid residues in the binding pocket that form critical contacts with the ligand.
Studies on acetamide analogs have provided insights into these binding modes:
GABAA Receptor: Molecular docking of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide into the GABAA receptor binding site revealed the formation of a stable complex. Key interactions were predicted with amino acid residues including Arg207, Phe200, Thr202, Tyr97, Tyr157, and Tyr205. pharmpharm.ru
TRPA1 Ion Channel: While not a direct study of the title compound, research into covalent agonists of the TRPA1 channel highlights the types of interactions that can be crucial. For the agonist JT010, interactions with cysteines C621 and C665 were observed in both non-covalent and covalent binding modes. mdpi.com The study also hypothesized that an initial interaction with residue F669 is important for the prerequisite binding of the agonist before covalent bond formation. mdpi.com
Bcl-2 Protein: The analysis of protein-ligand interactions, for instance using tools like PLIP, can reveal how a drug molecule mimics a natural protein-protein interaction. A study of the drug venetoclax (B612062) binding to the Bcl-2 protein identified key interacting residues such as Phe104, Tyr108, Asp111, Asn143, Trp144, Gly145, and Arg146, which are also involved in the natural interaction with the BAX protein. nih.gov This level of detail is the goal for understanding the binding of novel acetamide analogs. The use of residue interaction networks (RINs) provides a powerful framework for dissecting these interactions and understanding their role in protein function and evolution. nih.gov
Interrogation of Cellular Pathways and Network Perturbations
The binding of a molecule to its target initiates a cascade of downstream events, perturbing cellular pathways and networks. Investigating these effects provides a broader understanding of the compound's biological impact.
Cancer Cell Apoptosis and Proliferation: A derivative of 2-(naphthalen-1-yloxy)-N-phenylacetamide, compound 7d , which inhibits the TRPM4 channel, was shown to suppress colony formation and reduce the expression of the androgen receptor (AR) protein in prostate cancer cells. nih.gov Furthermore, it was found to induce apoptosis in a concentration-dependent manner, indicating its interference with cell survival pathways. nih.gov Similarly, ligands targeting the sigma-2 receptor have been shown to induce cell death in various cancer cell lines by triggering apoptosis through caspase-dependent mechanisms. nih.govnih.gov
Bacterial Cell Integrity: An N-phenylacetamide derivative, compound A1 , demonstrated its antibacterial effect against Xanthomonas oryzae pv. Oryzae (Xoo) by physically damaging the bacterial cell. mdpi.com Investigations using scanning electron microscopy (SEM) confirmed that the compound caused rupture of the cell membrane, leading to cell death. mdpi.com
Endoplasmic Reticulum (ER) Stress Pathway: Analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide have been identified as protective agents for pancreatic β-cells against ER stress-induced death. nih.gov ER stress triggers the unfolded protein response (UPR), a signaling cascade that can lead to apoptosis if the stress is unresolved. These compounds help maintain β-cell survival, suggesting they modulate the UPR pathway. nih.gov
Functional Assays for Receptor Antagonism/Agonism
Functional assays are essential for classifying a ligand's activity at a receptor as either agonistic (activating the receptor), antagonistic (blocking the receptor), or partially agonistic.
For the sigma-2 receptor, which lacks a well-established universal functional assay, researchers have proposed using cell viability and caspase-3 activity assays. nih.govnih.gov In this system, various sigma-2 ligands were categorized based on their ability to induce cell death relative to siramesine, a well-accepted sigma-2 agonist. This allowed for their classification as agonists, partial agonists, or antagonists. nih.gov The EC50 values for inducing cell death ranged from 11.4 μM to over 200 μM across the different ligands tested. nih.gov
In the development of androgen receptor (AR) antagonists, functional assays are used to confirm that the compounds block AR activity. mdpi.com For example, new hydantoin derivatives were tested for their antagonistic activity, with some showing potency in the same magnitude as the established antagonist enzalutamide. mdpi.com These assays are critical to ensure that a compound does not switch from an antagonist to an agonist, a known mechanism of resistance for some antiandrogens. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Number/Name | Chemical Name or Description |
|---|---|
| 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide | 2-phenylene-1,2-diacetamide / Homophthalamide |
| Compound 12 | 2-(4-Methoxyphenoxy)acetamide |
| Compound 21 | 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide |
| Compound 7d (ZX08903) | A 2-(naphthalen-1-yloxy)-N-phenylacetamide derivative |
| Compound A1 | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide |
| Venetoclax | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide |
| Siramesine | 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4'-piperidine] |
| Enzalutamide | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide |
Chemical Reactivity and Advanced Transformations of 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide Scaffolds
Selective Functional Group Interconversions and Derivatization
The 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide framework possesses two primary amide functionalities that are key targets for selective interconversions and derivatization. These transformations are crucial for modulating the molecule's physicochemical properties and for synthesizing novel derivatives. The challenge often lies in achieving selectivity between the two chemically similar amide groups.
Derivatization strategies often aim to enhance properties like solubility or biological activity. A common approach involves the conversion of the amide group into other functionalities. For instance, the synthesis of acetamide (B32628) derivatives from flavonoids has been shown to improve bioavailability. nih.gov This process typically involves a sequential synthesis starting with esterification using reagents like ethyl chloroacetate, followed by hydrolysis and then amidation using agents such as thionyl chloride and ammonium (B1175870) hydroxide. nih.gov Such multi-step procedures could be adapted to selectively modify one or both amide groups of the title compound.
The direct derivatization of the N-H bonds of the primary amides is another avenue. While amides are generally less nucleophilic than amines, they can undergo reactions like N-alkylation or N-acylation under specific conditions. Furthermore, derivatization reagents developed for amino acid analysis, which target amino groups, can sometimes be adapted for amides, offering pathways to complex molecular architectures. nih.govmdpi.com
Precursor molecules, such as N-aryl 2-chloroacetamides, are instrumental in building the core structure. The reactivity of these precursors is characterized by the facile displacement of the chlorine atom by various nucleophiles, which can be exploited to introduce the desired side chains and build the final scaffold. researchgate.net
Table 1: Examples of Reagents for Acetamide Synthesis and Derivatization
| Transformation | Reagent/Condition | Precursor Type | Product | Reference |
|---|---|---|---|---|
| Acetamide Synthesis | i) Ethyl chloroacetate, K₂CO₃, DMF; ii) LiOH·H₂O; iii) SOCl₂, NH₄OH | Phenolic Hydroxyl | Aryl Acetamide | nih.gov |
| N-Formylation | N,N-dimethylformamide, [Ni(quin)₂], Imidazole | Primary/Secondary Amines | Formamides | organic-chemistry.org |
| Chloroacetamide Substitution | Thiourea | N-aryl 2-chloroacetamide | Thiazolidine derivatives | researchgate.netresearchgate.net |
| Amino Acid Derivatization | Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Amino Acids | Diastereomeric Derivatives | mdpi.com |
Oxidation and Reduction Chemistry Applied to the Acetamide Framework
The acetamide framework of this compound is relatively robust, yet it can undergo oxidation and reduction under specific conditions. The amide functional groups are generally at a high oxidation state and are resistant to further oxidation. However, the aromatic ring and the methylene (B1212753) bridges are potential sites for oxidative transformation.
Reduction Reactions: The reduction of amide groups is a fundamental transformation, typically yielding amines. Powerful reducing agents like lithium aluminum hydride (LAH) are required for this conversion. In the context of this compound, a key challenge would be the selective reduction of one amide group over the other. Less reactive borohydride (B1222165) reagents, such as sodium borohydride, are generally not potent enough to reduce amides but can be used to selectively reduce other functional groups like ketones or aldehydes if they were present in a derivative. imperial.ac.uk The controlled application of hydride reagents could potentially lead to mono-amine or di-amine products.
Oxidation Reactions: The oxidation of the acetamide framework can be complex. While the amide groups themselves are resistant, the benzylic methylene groups could be susceptible to oxidation. Moreover, oxidative cyclization is a significant pathway for related ortho-aminoaryl compounds. For instance, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been studied, where various oxidants were tested. nih.gov While strong oxidants like potassium permanganate (B83412) (KMnO₄) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) led to decomposition, other systems involving dimethyl sulfoxide (B87167) (DMSO) as the oxidant have been successful in promoting cyclization in similar structures. nih.govsemanticscholar.org This suggests that under controlled oxidative conditions, the title compound might undergo intramolecular reactions rather than simple functional group oxidation.
Table 2: Summary of Oxidation/Reduction Reagents for Amide-Containing Scaffolds
| Reaction Type | Reagent | Substrate Functional Group | Product Functional Group | Reference |
|---|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LAH) | Amide, Ester | Amine, Alcohol | imperial.ac.uk |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone, Aldehyde | Alcohol | imperial.ac.uk |
| Oxidation | Peracid (e.g., mCPBA) | Ketone | Ester (Baeyer-Villiger) | imperial.ac.uk |
| Oxidative Cyclization | DMSO, KOH | ortho-aminoaryl nitrile | Indolinone | nih.govsemanticscholar.org |
| Oxidative Cyclization | KMnO₄, DDQ | ortho-aminoaryl nitrile | Decomposition products | nih.gov |
Cyclization Reactions and Heterocycle Formation
The ortho-disubstituted pattern of this compound makes it an excellent candidate for intramolecular cyclization reactions to form various heterocyclic systems. The proximity of the two acetamide side chains facilitates ring-forming processes, which are of great interest for the synthesis of novel pharmaceutical and material scaffolds.
One of the most probable cyclization pathways is an intramolecular condensation between the two amide groups. This reaction, typically under thermal or acid/base-catalyzed conditions, could lead to the formation of a seven-membered ring, specifically a dihydro-1H-1,4-benzodiazepin-2,5-dione.
Drawing parallels from related structures, the intramolecular cyclization of 2-(aminoalkyl)acetamides to form six-membered morpholin-2-ones demonstrates the propensity of acetamide derivatives to undergo ring closure. researchgate.net Similarly, research on the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to yield 2-(3-oxoindolin-2-ylidene)acetonitriles highlights the utility of ortho-aminoaryl scaffolds in synthesizing complex heterocycles like indolinones via a 5-exo-trig cyclization. nih.govsemanticscholar.org These examples underscore the potential of the title compound to serve as a precursor to a range of N-heterocycles. The synthesis of heterocycles such as imidazoles and triazines from chloroacetamide precursors further illustrates the versatility of the acetamide group as a building block in heterocyclic chemistry. researchgate.net
Table 3: Examples of Cyclization Reactions Leading to Heterocycles
| Starting Material | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Oxidative Intramolecular Cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitrile | nih.govsemanticscholar.org |
| 2-(Aminoalkyl)acetamides with a hydroxyl group | Intramolecular Cyclization | Morpholin-2-one | researchgate.net |
| N-(1,3-Benzothiazol-2-yl)-2-chloro acetamide | Reaction with Thiourea | Imidazole-2-thione derivative | researchgate.net |
| N-(1,3-Benzothiazol-2-yl)-2-chloro acetamide | Reaction with Thiosemicarbazide | 1,2,4-Triazine-3-thione derivative | researchgate.net |
Controlled Hydrolysis and Transamidation Reactions
The amide bonds in this compound can be cleaved through hydrolysis or transformed via transamidation, offering pathways to carboxylic acids or new amide derivatives, respectively.
Controlled Hydrolysis: Hydrolysis of the amide groups to their corresponding carboxylic acids can be achieved under either acidic or basic conditions, typically with heating. This would convert this compound into 2-[2-(carboxymethyl)phenyl]acetic acid. A significant synthetic challenge is the selective hydrolysis of only one of the two primary amide groups. Achieving such selectivity would likely depend on subtle differences in the electronic and steric environment of the two functional groups, potentially allowing for the isolation of a mono-acid mono-amide intermediate under carefully controlled reaction conditions.
Transamidation Reactions: Transamidation, the direct conversion of an amide into a different amide by reaction with an amine, is a powerful yet challenging transformation due to the low reactivity of the amide bond. researchgate.net Recent advances have provided several catalytic systems to facilitate this reaction.
Metal-based catalysts: Nickel researchgate.net and Iron(III) organic-chemistry.org complexes have been shown to effectively catalyze transamidation reactions. For example, a two-step process involving Boc-activation of a secondary amide followed by a nickel-catalyzed reaction with an amino acid ester has been reported to proceed in excellent yields. researchgate.net
Organocatalysts: Simple organic molecules like L-proline have been used to catalyze transamidations under solvent-free conditions. organic-chemistry.org
Other Promoters: Systems utilizing K₂S₂O₈ in aqueous media mdpi.com or even carbon dioxide (CO₂) as a traceless catalyst organic-chemistry.org have been developed, expanding the scope and applicability of transamidation to a wide range of amines, including amino acid derivatives.
These methods could be applied to the this compound scaffold to selectively replace one or both -NH₂ moieties with various other amino groups, thereby creating a library of new derivatives.
Photochemical and Electrochemical Transformations
The interaction of the this compound scaffold with light or electric current can induce unique transformations not accessible through conventional thermal reactions.
Photochemical Transformations: The photochemical reactivity of acetamides often involves the carbonyl group. While specific studies on the title compound are not available, related structures provide insight into potential reaction pathways. For instance, the Yang photocyclization, a well-known reaction of ketones involving hydrogen abstraction, has been investigated in 2-oxo-acetamides. nih.gov Studies on 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed that the reaction was precluded due to unfavorable geometric constraints in the crystal structure, such as a long distance between the carbonyl oxygen and the abstractable γ-hydrogen atom. nih.gov For this compound, the possibility of intramolecular hydrogen abstraction by a photo-excited carbonyl group could lead to cyclization or rearrangement products, depending on the molecular conformation and reaction conditions.
Electrochemical Transformations: Electrochemical methods offer an alternative means to induce redox reactions. The phenyl ring and amide functionalities of the title compound could be electroactive. Electrochemical oxidation could potentially lead to polymerization or intramolecular cyclization through the formation of radical cations. Conversely, electrochemical reduction could target the amide groups, although this typically requires harsh conditions. The application of electrochemical synthesis to this scaffold remains a largely unexplored area with potential for discovering novel transformation pathways.
Future Directions and Emerging Research Avenues for 2 2 2 Amino 2 Oxoethyl Phenyl Acetamide
Rational Design of Next-Generation Analogues
Rational drug design is a foundational strategy aimed at optimizing the biological activity of a lead compound through systematic chemical modifications. For 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide, this process would involve creating a library of derivatives to establish a clear structure-activity relationship (SAR). The goal of SAR studies is to identify which parts of the molecule are essential for its activity and how modifications affect its potency, selectivity, and pharmacokinetic properties.
Key areas for modification on the this compound scaffold would include:
The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the central phenyl ring could influence the molecule's electronic properties and its ability to fit into a biological target's binding pocket.
The Acetamide (B32628) Groups: The two acetamide moieties offer multiple points for modification. The terminal primary amide could be converted to secondary or tertiary amides, or replaced with other functional groups like esters or carboxylic acids, to probe the importance of its hydrogen-bonding capabilities. The internal acetamide linker could also be altered to change the molecule's conformation and flexibility.
These systematic modifications, guided by biological testing results, allow researchers to build a comprehensive understanding of the compound's SAR, paving the way for the design of next-generation analogues with superior therapeutic profiles. nih.gov
Table 1: Potential Sites for Rational Design on this compound
| Molecular Region | Type of Modification | Rationale for Modification |
| Central Phenyl Ring | Introduction of electron-withdrawing or donating groups | To alter electronic distribution and improve binding interactions. |
| Terminal Amide (-CONH2) | Alkylation (secondary/tertiary amides) or isosteric replacement | To probe the role of hydrogen bond donors/acceptors and improve metabolic stability. |
| Internal Acetamide Linker | Change length or rigidity of the linker | To optimize the spatial orientation of the pharmacophores for better target engagement. |
| Phenyl Ring Substituents | Addition of fluorine or other halogens | To potentially enhance binding affinity and improve pharmacokinetic properties like membrane permeability. |
Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery
Virtual Library Generation: Based on the SAR principles discussed previously, a large virtual library of thousands of potential analogues can be computationally generated. nih.gov
In Silico Screening: AI and machine learning (ML) models can then be used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of each compound in the virtual library. mdpi.comnih.gov This step filters out molecules with predicted poor safety profiles or low activity before any resource-intensive chemical synthesis is undertaken.
De Novo Design: Generative AI models can design entirely new molecules that are optimized for a specific biological target while adhering to desired chemical properties. drugdiscoverytrends.com Using the this compound scaffold as a starting point, these models could suggest novel derivatives with a high probability of success.
| Step | Description | Tools and Techniques | Desired Outcome |
| 1. Data Collection & Curation | Gather all known data on the lead compound and related structures. | Chemical databases, literature mining. | A structured, high-quality dataset for model training. |
| 2. Predictive Modeling | Develop ML models to predict Structure-Activity Relationships (SAR) and ADMET properties. | Quantitative Structure-Activity Relationship (QSAR), Deep Learning Neural Networks. | Accurate predictive models for virtual screening. |
| 3. Virtual Screening | Screen a large virtual library of analogues against the predictive models. | Molecular docking, high-throughput virtual screening. | A shortlist of candidate molecules with high predicted activity and good safety profiles. |
| 4. Generative Design | Use GenAI to create novel molecules with optimized properties. | Generative Adversarial Networks (GANs), Reinforcement Learning. | Innovative drug candidates with improved efficacy and novelty. |
| 5. Synthesis & Validation | Synthesize and experimentally test the top-ranked candidates. | Laboratory synthesis, in vitro bioassays. | Experimental confirmation of predicted activity and properties. |
Development of Bioconjugation Strategies
Bioconjugation is the chemical strategy of linking a molecule to a larger biomolecule, such as a protein or antibody, to create a more complex and functional entity. researchgate.net This approach is widely used to create antibody-drug conjugates (ADCs) for targeted cancer therapy, diagnostic imaging agents, and other advanced therapeutics. nih.gov
The structure of this compound, with its accessible primary amino group on the terminal acetamide, provides a reactive handle for various bioconjugation reactions. researchgate.net Strategies could be developed to:
Attach to Antibodies: By linking the compound to a monoclonal antibody that specifically targets cancer cells, an ADC could be created. This would allow for the targeted delivery of the compound directly to the site of disease, potentially increasing its efficacy while minimizing side effects on healthy tissues. nih.gov
Incorporate Imaging Agents: The compound could be conjugated to a fluorescent dye or a radionuclide. The resulting conjugate could be used as a molecular probe to visualize biological processes or to aid in medical diagnostics.
Improve Pharmacokinetics: Conjugation to a polymer like polyethylene glycol (PEG) can improve the solubility and extend the circulation half-life of a drug in the bloodstream.
The development of effective bioconjugation methods requires chemistry that is highly selective and efficient under biocompatible conditions (e.g., in water at neutral pH) to avoid denaturing the target biomolecule. nih.gov
Exploration of Prodrug Strategies and Delivery Systems
Many promising drug candidates fail during development due to poor pharmacokinetic properties, such as low solubility, poor absorption after oral administration, or rapid metabolism. Prodrug strategies and advanced drug delivery systems are designed to overcome these challenges. mdpi.comnih.gov
A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. nih.gov For this compound, the amide functional groups could be temporarily modified to create prodrugs. For example, attaching an amino acid to the molecule could enable it to be transported across cellular membranes by nutrient transporters, thereby improving its absorption and targeted delivery. nih.gov
In addition to prodrugs, advanced drug delivery systems can be employed. These systems encapsulate the drug to protect it from degradation and control its release. Examples include:
Liposomes: These are microscopic vesicles made of a lipid bilayer that can carry both water-soluble and fat-soluble drugs.
Dendrimers: These are highly branched, tree-like molecules with a well-defined structure. Their surfaces can be functionalized to carry drug molecules, and they have been explored as promising carriers for various therapeutic agents. researchgate.net Acetamide-functionalized dendrimers have been specifically studied as drug delivery vehicles. researchgate.net
Nanoparticles: Polymeric nanoparticles can be engineered to release their drug payload in response to specific stimuli, such as a change in pH, which is often found in tumor microenvironments.
By exploring these strategies, the therapeutic window of this compound could be significantly enhanced, improving its potential for clinical success. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
